molecular formula C25H27N5O3S B2759278 N-(4-acetylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide CAS No. 1116007-36-3

N-(4-acetylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide

Cat. No.: B2759278
CAS No.: 1116007-36-3
M. Wt: 477.58
InChI Key: HELFSNWDJABGFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a complex organic compound featuring a phenyl group, a piperazine ring, and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide typically involves multiple steps. One common method includes the alkylation of corresponding amines with alkylating reagents such as 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone . The reaction conditions often involve the use of solvents like dichloromethane and bases such as potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl and pyrazine rings, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-acetylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its anticonvulsant and neuroprotective properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as neuronal voltage-sensitive sodium channels. This interaction can modulate the activity of these channels, leading to anticonvulsant effects . The compound may also interact with other receptors and enzymes, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-acetylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of phenyl, piperazine, and pyrazine rings allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry research.

Biological Activity

N-(4-acetylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide, identified as compound L981-1111, is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity, focusing on its synthesis, pharmacodynamics, and therapeutic implications based on diverse research findings.

The compound has the following characteristics:

PropertyValue
Molecular Formula C25 H27 N5 O3 S
Molecular Weight 477.58 g/mol
LogP 3.5199
Hydrogen Bond Acceptors 8
Hydrogen Bond Donors 1
Polar Surface Area 69.145 Ų

The structure features an acetylphenyl group, a methoxyphenyl piperazine moiety, and a pyrazinyl thioacetamide core, which may contribute to its biological activity.

Antipsychotic Properties

Research indicates that compounds similar to this compound exhibit antipsychotic effects. A study involving various arylpiperazine derivatives demonstrated their interaction with serotonin receptors (5-HT2A) and dopamine receptors (D2), suggesting a mechanism for their antipsychotic activity . The evaluation of these compounds in animal models showed varying degrees of effectiveness in reducing catalepsy, a common measure for antipsychotic efficacy.

Antibacterial Activity

The compound's thioacetamide moiety has been linked to antibacterial properties. In studies assessing the antibacterial activity of related compounds, moderate to strong effects were observed against various strains of bacteria, including Salmonella typhi and Bacillus subtilis. These findings suggest that this compound may possess similar antibacterial potential.

Enzyme Inhibition

Preliminary investigations into enzyme inhibitory activities have shown that compounds with similar structures can inhibit acetylcholinesterase (AChE) and urease. Such activities are significant as they may contribute to therapeutic strategies for conditions like Alzheimer's disease and urinary tract infections .

The biological activity of this compound is likely mediated through its interactions with specific molecular targets:

  • Receptor Binding : Interaction with serotonin and dopamine receptors may underlie its antipsychotic effects.
  • Enzyme Interaction : Inhibition of AChE suggests potential applications in neuropharmacology.
  • Antibacterial Mechanism : The thioacetamide group may disrupt bacterial cell wall synthesis or function.

Study on Antipsychotic Activity

A study published in the Tropical Journal of Pharmaceutical Research evaluated several arylpiperazine derivatives for their antipsychotic properties using animal models . The results indicated that the compounds exhibited varying degrees of effectiveness, with specific structural features correlating with enhanced activity.

Antibacterial Screening

Research on related thioacetamides demonstrated significant antibacterial activity against several pathogenic strains. The most active compounds were noted for their ability to inhibit bacterial growth effectively, suggesting that structural modifications could enhance this property further .

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3S/c1-18(31)19-7-9-20(10-8-19)28-23(32)17-34-25-24(26-11-12-27-25)30-15-13-29(14-16-30)21-5-3-4-6-22(21)33-2/h3-12H,13-17H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELFSNWDJABGFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.